molecular formula C13H22O B13761892 Trideca-2,12-dienal CAS No. 72894-15-6

Trideca-2,12-dienal

Cat. No.: B13761892
CAS No.: 72894-15-6
M. Wt: 194.31 g/mol
InChI Key: QIKYGYCMRRQODW-VAWYXSNFSA-N
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Description

Trideca-2,12-dienal is an organic compound with the molecular formula C13H22O. It is a type of aldehyde characterized by the presence of two double bonds located at the second and twelfth positions of the tridecane chain. This compound is known for its distinctive odor and is often used in fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trideca-2,12-dienal can be synthesized through various chemical reactions. One common method involves the esterification of decadiene with acetic anhydride to form decadiene acetate, which is then oxidized to produce this compound . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Trideca-2,12-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Tridecanoic acid.

    Reduction: Tridecanol.

    Substitution: Various substituted tridecane derivatives depending on the reagents used.

Scientific Research Applications

Trideca-2,12-dienal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of fragrances, flavors, and other consumer products

Mechanism of Action

The mechanism of action of trideca-2,12-dienal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts that modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Trideca-2,4,6-trienal: Similar structure but with three double bonds.

    Trideca-2,4-dienal: Contains two double bonds at different positions.

    Trideca-2-enal: Contains a single double bond.

Uniqueness

Trideca-2,12-dienal is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and properties are required .

Properties

CAS No.

72894-15-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2E)-trideca-2,12-dienal

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,11-13H,1,3-10H2/b12-11+

InChI Key

QIKYGYCMRRQODW-VAWYXSNFSA-N

Isomeric SMILES

C=CCCCCCCCC/C=C/C=O

Canonical SMILES

C=CCCCCCCCCC=CC=O

Origin of Product

United States

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